Ecopladib

Description

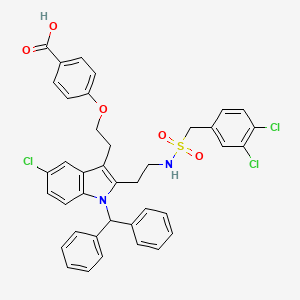

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33Cl3N2O5S/c40-30-14-18-36-33(24-30)32(20-22-49-31-15-12-29(13-16-31)39(45)46)37(19-21-43-50(47,48)25-26-11-17-34(41)35(42)23-26)44(36)38(27-7-3-1-4-8-27)28-9-5-2-6-10-28/h1-18,23-24,38,43H,19-22,25H2,(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMCHWHNSUBYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCOC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33Cl3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191555 | |

| Record name | Ecopladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381683-92-7 | |

| Record name | Ecopladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381683927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecopladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECOPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TI67E57Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ecopladib: A Technical Whitepaper on a Selective cPLA2α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ecopladib, a potent and selective indole-based inhibitor of cytosolic phospholipase A2α (cPLA2α). This compound was developed as a potential anti-inflammatory agent. This guide details its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Introduction: Targeting the Inflammatory Cascade at its Source

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that initiates the inflammatory cascade. By catalyzing the hydrolysis of membrane phospholipids, it releases arachidonic acid (AA), the rate-limiting precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Due to its central role, cPLA2α has been a significant target for the development of novel anti-inflammatory therapeutics.

This compound (also known as PLA-725) emerged from a series of indole inhibitors designed to specifically target cPLA2α.[1] Its development was predicated on the hypothesis that inhibiting the initial step of the arachidonic acid cascade would offer a potent and potentially safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) which target downstream cyclooxygenase (COX) enzymes.[1][2]

Chemical Structure of this compound

-

Molecular Formula: C₃₉H₃₃Cl₃N₂O₅S

-

IUPAC Name: 4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid

Mechanism of Action: The cPLA2α Signaling Pathway

This compound exerts its effect by directly inhibiting the enzymatic activity of cPLA2α. The activation of cPLA2α is a tightly regulated, multi-step process, making it an ideal point for therapeutic intervention.

The signaling pathway is as follows:

-

Stimulation: A variety of pro-inflammatory stimuli (e.g., cytokines, growth factors, ATP) bind to cell surface receptors.

-

Calcium Mobilization: This binding triggers an influx of extracellular calcium or the release of calcium from intracellular stores, leading to a rapid increase in cytosolic Ca²⁺ concentration.

-

MAPK Phosphorylation: Concurrently, Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2 and p38, are activated, leading to the phosphorylation of cPLA2α on key serine residues (e.g., Ser-505).

-

Membrane Translocation: The combination of increased intracellular Ca²⁺ and phosphorylation induces a conformational change in cPLA2α. The enzyme's C2 domain binds calcium, facilitating its translocation from the cytosol to the nuclear envelope and endoplasmic reticulum.

-

Arachidonic Acid Release: At the membrane, the activated cPLA2α specifically hydrolyzes the sn-2 acyl bond of phospholipids, releasing arachidonic acid (AA) and a lysophospholipid.

-

Eicosanoid Synthesis: Free AA is then rapidly converted into prostaglandins by COX-1/2 enzymes and into leukotrienes by 5-lipoxygenase (5-LOX). These eicosanoids are potent mediators of inflammation, pain, and fever.

This compound blocks the process at step 5, preventing the release of arachidonic acid and thereby inhibiting the production of all downstream inflammatory mediators.

Preclinical Pharmacology: Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Inhibitory Profile of this compound

| Assay Type | Target / Endpoint | Species | IC₅₀ | Reference(s) |

|---|---|---|---|---|

| GLU Micelle Assay | cPLA2α | Human (recombinant) | 0.15 µM | [3] |

| Rat Whole Blood Assay | Eicosanoid Production | Rat | 0.11 µM | [3] |

| PAPE Liposome Assay | cPLA2α | - | 73% inhibition at 37 nM | - |

| Eicosanoid Production Assay | Prostaglandins (PGF2α) | MC-9 Cells | ~30 nM | - |

| Eicosanoid Production Assay | Leukotrienes (LTB4, LTC4/D4/E4) | MC-9 Cells | ~30 nM | - |

| Selectivity Assay | sPLA2 | - | 16% inhibition at 1 µM | - |

| Selectivity Assay | COX-1 / COX-2 | - | Inactive at 20 µM | - |

Table 2: In Vivo Preclinical Efficacy of this compound

| Model | Species | Administration | Endpoint | Result | Reference(s) |

|---|---|---|---|---|---|

| Carrageenan-Induced Paw Edema | Rat | Oral | Reduction of paw swelling | Orally efficacious | [1][3] |

| Carrageenan Air Pouch | Rat | Oral | Reduction of inflammatory exudate | Orally efficacious (ED₅₀ = 40 mg/kg) |[3] |

Clinical Development Status

This compound, along with the related compound giripladib, advanced into clinical trials. However, development was ultimately discontinued. A Phase II study of giripladib for osteoarthritis was terminated due to observations of gastrointestinal side effects.[4] While specific data from this compound's Phase I trial are not publicly available, the termination of the broader development program for this class of inhibitors suggests that a sufficient therapeutic window was not achieved.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of results and for designing future studies.

cPLA2α Mixed Micelle Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human cPLA2α against a phospholipid substrate presented in a mixed micelle format.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 100 mM HEPES (pH 7.5), 1 mM DTT, and 10 mM CaCl₂.

-

Substrate Micelles: Prepare a stock solution of mixed micelles. A typical composition is 400 µM Triton X-100 (a non-ionic surfactant) and 100 µM of a specific phospholipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC). The substrate should ideally contain a radiolabeled or fluorescently tagged arachidonic acid for detection.[5]

-

Enzyme Solution: Dilute recombinant human cPLA2α in assay buffer to a final concentration that yields a linear reaction rate under assay conditions.

-

Test Compound: Prepare a serial dilution of this compound in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the test compound dilution (or DMSO for control) to each well.

-

Add 178 µL of the substrate micelle solution to each well and mix.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the diluted cPLA2α enzyme solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear phase.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a termination solution (e.g., containing EDTA to chelate calcium).

-

Separate the released free arachidonic acid from the unhydrolyzed phospholipid. This can be achieved by liquid-liquid extraction or solid-phase extraction.

-

Quantify the amount of released arachidonic acid using an appropriate method (e.g., liquid scintillation counting for radiolabeled AA, or LC-MS for unlabeled AA).[5][6]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

A23187-Stimulated Rat Whole Blood Assay (Representative Protocol)

This ex vivo assay measures the ability of a compound to inhibit cPLA2α activity in a native cellular environment, providing a more physiologically relevant measure of potency.

-

Blood Collection:

-

Collect whole blood from rats (e.g., Sprague-Dawley) into heparinized tubes.

-

-

Compound Incubation:

-

Aliquot the whole blood (e.g., 500 µL) into tubes.

-

Add the test compound (this compound, dissolved in a vehicle like DMSO) at various final concentrations. Include a vehicle-only control.

-

Pre-incubate the blood with the compound for a specified time (e.g., 30 minutes) at 37°C.

-

-

Stimulation:

-

Add a calcium ionophore, A23187, to a final concentration of ~10 µM to stimulate cPLA2α activation via calcium influx.

-

Incubate for a further period (e.g., 60 minutes) at 37°C.

-

-

Sample Processing:

-

Stop the reaction by placing the tubes on ice and adding a solution to precipitate proteins and lyse red blood cells.

-

Centrifuge the samples to pellet cell debris.

-

Collect the supernatant (plasma) for analysis.

-

-

Eicosanoid Quantification:

-

Measure the concentration of a key eicosanoid product, such as Thromboxane B2 (TXB₂, a stable metabolite of TXA₂) or Leukotriene B4 (LTB₄), in the plasma using a validated ELISA or LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of eicosanoid production for each this compound concentration compared to the stimulated vehicle control.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

Rat Carrageenan-Induced Paw Edema Model

This is a classic in vivo model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.

References

The Structure-Activity Relationship of Ecopladib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively curtails the production of downstream inflammatory mediators, including prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols used to characterize these compounds, and visualizes the key signaling pathways and experimental workflows.

Core Structure and Mechanism of Action

This compound belongs to a class of indole-based inhibitors of cPLA2α. The core scaffold consists of an indole ring, which serves as a crucial structural motif for binding to the enzyme. The mechanism of action involves the specific and high-affinity binding of this compound to the active site of cPLA2α, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid, the precursor to various pro-inflammatory eicosanoids.

Structure-Activity Relationship (SAR)

The seminal work by Lee et al. (2007) in the Journal of Medicinal Chemistry detailed the synthesis and SAR of a series of indole inhibitors, leading to the discovery of this compound (formerly compound 123). The following tables summarize the key quantitative data from this study, illustrating how modifications to the indole scaffold influence inhibitory activity against cPLA2α.

Table 1: In Vitro Inhibition of cPLA2α by this compound and Key Analogs

| Compound | R1 Substituent | R2 Substituent | GLU Micelle IC50 (μM) | Rat Whole Blood IC50 (μM) |

| This compound (123) | Diphenylmethyl | 3,4-dichlorobenzyl | 0.15 | 0.11 |

| Analog A | H | 3,4-dichlorobenzyl | 1.2 | 2.5 |

| Analog B | Benzyl | 3,4-dichlorobenzyl | 0.5 | 0.8 |

| Analog C | Diphenylmethyl | Benzyl | 0.3 | 0.5 |

| Analog D | Diphenylmethyl | H | >10 | >10 |

Data extracted from Lee KL, et al. J Med Chem. 2007 Mar 22;50(6):1380-400.

Table 2: Effect of this compound on Downstream Inflammatory Mediators

| Mediator | Assay System | IC50 (nM) |

| Prostaglandin F2α (PGF2α) | MC-9 Cells | 20-30 |

| Leukotriene B4 (LTB4) | MC-9 Cells | 20-30 |

| Leukotriene C4/D4/E4 | MC-9 Cells | 20-30 |

| 12-HETE | MC-9 Cells | ~300 |

| 15-HETE | MC-9 Cells | ~300 |

Data from MedchemExpress product page for this compound, citing Lee KL, et al.

Experimental Protocols

cPLA2α GLU Micelle Assay

This in vitro enzymatic assay assesses the direct inhibitory activity of compounds on purified cPLA2α.

Materials:

-

Recombinant human cPLA2α

-

7-hydroxycoumarinyl-γ-linolenate (GLU) substrate

-

Triton X-100

-

HEPES buffer (pH 7.4)

-

CaCl2

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a substrate solution containing GLU and Triton X-100 in HEPES buffer.

-

Prepare an assay buffer containing HEPES, CaCl2, BSA, and DTT.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the recombinant cPLA2α enzyme to the wells containing the test compound and incubate for a specified period at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the GLU substrate solution to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm). The cleavage of the GLU substrate by cPLA2α releases the fluorescent coumarin.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Rat Whole Blood Assay

This ex vivo assay measures the inhibitory effect of compounds on cPLA2α activity in a more physiologically relevant matrix.

Materials:

-

Freshly drawn rat whole blood (heparinized)

-

Calcium ionophore A23187

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2)

-

Centrifuge

Procedure:

-

Pre-incubate aliquots of fresh rat whole blood with various concentrations of the test compound or vehicle (DMSO) for a specified time at 37°C.

-

Stimulate the blood samples with calcium ionophore A23187 to induce cPLA2α activation and subsequent arachidonic acid release.

-

Incubate the stimulated blood for a defined period at 37°C.

-

Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.

-

Collect the plasma supernatant.

-

Measure the concentration of PGE2 or TXB2 in the plasma using a specific EIA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of PGE2 or TXB2 production for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

cPLA2α Signaling Pathway

The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes. This compound acts by inhibiting the initial step of this pathway.

Experimental Workflow for cPLA2α Inhibitor Screening

The following diagram outlines the general workflow for the screening and evaluation of potential cPLA2α inhibitors like this compound.

Conclusion

The development of this compound represents a significant advancement in the targeted inhibition of cPLA2α for the treatment of inflammatory conditions. The structure-activity relationships established for the indole-based scaffold have provided a clear roadmap for the design of potent and selective inhibitors. The experimental protocols detailed herein are fundamental for the continued discovery and characterization of novel cPLA2α inhibitors. The visualization of the signaling pathway and experimental workflow provides a clear conceptual framework for researchers in the field of drug development. This in-depth technical guide serves as a valuable resource for scientists working to further unravel the therapeutic potential of cPLA2α inhibition.

Ecopladib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively prevents the release of arachidonic acid from cell membranes, thereby inhibiting the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Pharmacodynamics

This compound has demonstrated robust inhibitory activity against cPLA2α in both enzymatic and cellular assays. Furthermore, it has shown efficacy in animal models of inflammation.

In Vitro and In Vivo Potency

The following table summarizes the key pharmacodynamic parameters of this compound.

| Assay Type | Model System | Parameter | Value | Reference |

| In Vitro | GLU Micelle Assay | IC50 | 0.15 µM | [1] |

| In Vitro | Rat Whole Blood Assay | IC50 | 0.11 µM | [1] |

| In Vitro | PAPE Liposome Assay | % Inhibition | 73% at 37 nM | [1] |

| In Vitro | MC-9 Cell Assay (PGF2α production) | IC50 | 20-30 nM | [1] |

| In Vitro | MC-9 Cell Assay (LTB4/LTC4/D4/E4 production) | IC50 | 20-30 nM | [1] |

| In Vivo | Rat Carrageenan Air Pouch Model | ED50 | 8 mg/kg | [1] |

| In Vivo | Rat Carrageenan-Induced Paw Edema | ED50 | 40 mg/kg | [1] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species, such as Cmax, Tmax, AUC, and oral bioavailability, are not publicly available in the abstracts of the primary literature. For this information, consultation of the full-text article by Lee KL, et al., in the Journal of Medicinal Chemistry (2007) is recommended.[2]

Preclinical Pharmacokinetic Parameters in Rats (Oral Administration)

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | Data not available | [2] |

| Tmax (Time to Maximum Concentration) | Data not available | [2] |

| AUC (Area Under the Curve) | Data not available | [2] |

| Oral Bioavailability (%) | Data not available | [2] |

| Half-life (t1/2) | Data not available | [2] |

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the cPLA2α signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

Caption: cPLA2α signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro experiments cited are provided below.

In Vivo Models

1. Rat Carrageenan-Induced Paw Edema

This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce swelling in the paw of a rat after injection of carrageenan, an inflammatory agent.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The test compound (this compound) or vehicle is administered orally at a predetermined time before carrageenan injection.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Endpoint: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. The ED50, the dose that causes 50% inhibition of edema, can then be determined.

2. Rat Carrageenan Air Pouch Model

This model creates a subcutaneous cavity to study the cellular and exudative components of inflammation.

-

Animals: Male Sprague-Dawley rats are used.

-

Procedure:

-

An air pouch is formed by subcutaneous injection of sterile air into the dorsal region of the rats. The pouch is re-inflated with air several times over a period of days to create a stable cavity.

-

On the day of the experiment, the test compound (this compound) or vehicle is administered orally.

-

One hour after dosing, a 1% solution of carrageenan is injected into the air pouch to induce inflammation.

-

At a specified time point (e.g., 4 or 24 hours) after carrageenan injection, the animals are euthanized.

-

The air pouch is lavaged with saline, and the exudate is collected.

-

-

Endpoints: The volume of the exudate is measured, and the number of infiltrating leukocytes is counted. The levels of inflammatory mediators such as prostaglandins (e.g., PGE2) and leukotrienes in the exudate can also be quantified by methods like ELISA or LC-MS/MS. The ED50 for the inhibition of these endpoints can be calculated.

In Vitro Assays

While the specific, detailed protocols used for this compound in the primary literature are not fully available in the searched abstracts, the following represents standard methodologies for the assays mentioned.

1. GLU Micelle Assay for cPLA2α Inhibition

This is a fluorescence-based assay to measure the enzymatic activity of cPLA2α.

-

Principle: The assay uses a fluorescent substrate, 7-hydroxycoumarinyl-γ-linolenate (GLU), incorporated into mixed micelles. When cPLA2α hydrolyzes the substrate, it releases the fluorescent 7-hydroxycoumarin, which can be measured.

-

General Procedure:

-

Recombinant human cPLA2α is used as the enzyme source.

-

The substrate solution is prepared by mixing the GLU substrate with a detergent (e.g., Triton X-100) to form micelles.

-

The test compound (this compound) at various concentrations is pre-incubated with the enzyme in an appropriate buffer containing calcium.

-

The enzymatic reaction is initiated by adding the substrate solution.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

-

Endpoint: The rate of reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined from the dose-response curve.

2. Rat Whole Blood Assay for cPLA2α Inhibition

This ex vivo assay measures the ability of a compound to inhibit cPLA2α activity in a more physiologically relevant matrix.

-

Principle: Whole blood is stimulated to activate cPLA2α, leading to the production of downstream metabolites like thromboxane B2 (TXB2), a stable metabolite of thromboxane A2. The inhibitory effect of the compound is assessed by measuring the reduction in TXB2 levels.

-

General Procedure:

-

Freshly collected heparinized whole blood from rats is used.

-

The blood is pre-incubated with various concentrations of the test compound (this compound) or vehicle.

-

cPLA2α is activated by adding a stimulant, such as a calcium ionophore (e.g., A23187) or lipopolysaccharide (LPS).

-

The blood is incubated to allow for the production of eicosanoids.

-

The reaction is stopped, and plasma is separated by centrifugation.

-

-

Endpoint: The concentration of TXB2 in the plasma is measured using a specific immunoassay (e.g., ELISA). The IC50 value for the inhibition of TXB2 production is then calculated.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for the evaluation of a cPLA2α inhibitor like this compound.

Caption: Preclinical evaluation workflow for a cPLA2α inhibitor.

Conclusion

This compound is a potent inhibitor of cPLA2α with demonstrated in vitro and in vivo anti-inflammatory activity. The data presented in this guide, including pharmacodynamic parameters and detailed experimental protocols, provide a valuable resource for researchers in the field of inflammation and drug development. Further investigation to fully characterize its pharmacokinetic profile is warranted to support its potential clinical development.

References

In Vivo Efficacy of Ecopladib in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopladib is a potent and selective indole-based inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes.[1][2] The inhibition of cPLA2α is a promising therapeutic strategy for a variety of inflammatory conditions, including asthma, osteoarthritis, and rheumatoid arthritis, by preventing the downstream production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the reported in vivo efficacy of this compound in established animal models of acute inflammation, presenting the available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Disclaimer: The quantitative efficacy data presented in this document are derived from publicly available secondary sources. Efforts to obtain the full text of the primary research publication for complete experimental details and primary data were unsuccessful. A discrepancy in the reported ED50 for the rat carrageenan-induced paw edema model has been noted and is presented as found in the available literature.

Mechanism of Action: Inhibition of the cPLA2α Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. In response to inflammatory stimuli, intracellular calcium levels rise, leading to the translocation of cPLA2α to the nuclear and perinuclear membranes. There, it hydrolyzes membrane phospholipids, releasing arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators drive the cardinal signs of inflammation, including edema, pain, and cellular infiltration. By blocking the initial step of arachidonic acid release, this compound effectively attenuates the production of this entire spectrum of pro-inflammatory mediators.

In Vivo Efficacy Data

The in vivo anti-inflammatory activity of this compound has been evaluated in two standard rodent models of acute inflammation: the rat carrageenan-induced paw edema model and the rat carrageenan air pouch model.[1][2]

Rat Carrageenan-Induced Paw Edema

This model is widely used to assess the efficacy of anti-inflammatory compounds. Subplantar injection of carrageenan induces a localized inflammatory response characterized by significant edema (swelling). The efficacy of the test compound is determined by its ability to reduce this swelling.

Table 1: Efficacy of this compound in the Rat Carrageenan-Induced Paw Edema Model

| Compound | Animal Model | Route of Administration | Efficacy Endpoint | Reported ED₅₀ | Source |

| This compound | Rat | Oral | Reduction of Paw Edema | 8 mg/kg or 40 mg/kg* | Secondary Sources |

*Note: A discrepancy exists in the available literature regarding the ED₅₀ value.

Rat Carrageenan Air Pouch

The air pouch model allows for the quantification of inflammatory exudate and the cellular and biochemical components of the inflammatory response. An air cavity is created on the dorsum of the rat, and inflammation is induced by injecting carrageenan into this pouch. This model is particularly useful for assessing the effect of a compound on inflammatory cell migration and the production of inflammatory mediators like prostaglandins.

Table 2: Efficacy of this compound in the Rat Carrageenan Air Pouch Model

| Compound | Animal Model | Route of Administration | Efficacy Endpoint | Reported ED₅₀ | Source |

| This compound | Rat | Oral | Inhibition of PGE₂ formation | 8 mg/kg | Secondary Sources |

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited, constructed from standardized protocols in the absence of the primary experimental text.

Rat Carrageenan-Induced Paw Edema Protocol

-

Animal Model: Male Sprague-Dawley rats (weight range: 150-200g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

-

Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least 7 days prior to the experiment.

-

Grouping and Dosing: Animals are randomly assigned to vehicle control and this compound treatment groups. This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) by gavage at varying doses to determine a dose-response relationship. The vehicle is administered to the control group.

-

Induction of Inflammation: One hour after compound administration, a 1% w/v solution of carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw of each rat.

-

Measurement of Paw Edema: Paw volume is measured immediately before carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group. The ED₅₀ (the dose causing 50% inhibition) is then determined from the dose-response curve.

Rat Carrageenan Air Pouch Protocol

-

Pouch Formation: An initial injection of 20 ml of sterile air is made subcutaneously on the dorsum of male Sprague-Dawley rats. Three days later, the pouch is reinflated with 10 ml of sterile air to maintain the cavity.

-

Grouping and Dosing: On day 6, animals are grouped and dosed orally with this compound or vehicle as described for the paw edema model.

-

Induction of Inflammation: One hour after dosing, 2 ml of a 1% w/v carrageenan solution in sterile saline is injected into the air pouch.

-

Sample Collection: At a specified time point after carrageenan injection (e.g., 6 or 24 hours), the animals are euthanized, and the inflammatory exudate is collected from the air pouch. The volume of the exudate is measured.

-

Analysis of Inflammatory Mediators: The exudate is centrifuged, and the supernatant is collected for the measurement of prostaglandin E₂ (PGE₂) levels using a validated method such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The total amount of PGE₂ in the exudate is calculated. The percentage inhibition of PGE₂ production for each treatment group is calculated relative to the vehicle control group. The ED₅₀ is determined from the dose-response curve.

Experimental Workflows

The following diagrams illustrate the workflows for the in vivo efficacy studies of this compound.

Conclusion

The available in vivo data indicate that this compound is an orally bioavailable inhibitor of cPLA2α with efficacy in rodent models of acute inflammation.[1][2] In the rat carrageenan-induced paw edema model, this compound has been reported to reduce swelling with an ED₅₀ in the range of 8-40 mg/kg. Furthermore, in the rat carrageenan air pouch model, this compound demonstrates a clear mechanism-based efficacy by inhibiting the production of the downstream inflammatory mediator prostaglandin E₂ with an ED₅₀ of 8 mg/kg. These preclinical findings underscore the potential of this compound as an anti-inflammatory agent. Further studies to resolve the discrepancy in the paw edema data and to evaluate its efficacy in chronic inflammatory disease models would be beneficial for a more complete understanding of its therapeutic potential.

References

Preclinical Profile of Ecopladib: A cPLA2α Inhibitor for Asthma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory airway disease characterized by bronchial hyperresponsiveness and airflow obstruction. Eicosanoids, including prostaglandins and leukotrienes, are potent inflammatory mediators derived from the arachidonic acid cascade and are deeply implicated in the pathophysiology of asthma. Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme responsible for the release of arachidonic acid from membrane phospholipids, positioning it as a key upstream target for therapeutic intervention. Ecopladib and its analogs, such as PF-5212372, are potent and selective inhibitors of cPLA2α that have been evaluated in a range of preclinical asthma models. This technical guide provides a comprehensive overview of the preclinical data for these cPLA2α inhibitors, detailing their in vitro and in vivo efficacy, the experimental protocols used in their evaluation, and the underlying signaling pathways.

Introduction

The prevalence of asthma continues to rise globally, underscoring the need for novel therapeutic strategies that can effectively control the underlying inflammatory processes. The arachidonic acid pathway plays a central role in generating a cascade of pro-inflammatory lipid mediators that drive the key features of asthma, including bronchoconstriction, airway inflammation, and mucus production.[1] Cytosolic phospholipase A2α (cPLA2α) acts as a critical gateway to this pathway by selectively hydrolyzing membrane phospholipids to release arachidonic acid.[2] Genetic and pharmacological studies have confirmed the central role of cPLA2α in the production of both prostaglandins and leukotrienes, making it an attractive target for a broad-acting anti-inflammatory agent in asthma.[2]

This compound is an indole-based inhibitor of cPLA2α.[3] Preclinical studies have been conducted on this compound and its close analog, PF-5212372, to assess their potential as a novel, non-steroidal treatment for asthma. This document synthesizes the available preclinical data, focusing on the quantitative efficacy and the detailed methodologies employed in these investigations.

Chemical Structures:

-

This compound: 4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid[4][5]

-

PF-5212372: 3-[4-[2-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]ethylsulfonyl]phenyl]propanoic acid[6]

Mechanism of Action: The cPLA2α Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. In the context of allergic asthma, inflammatory stimuli such as allergens binding to IgE on mast cells trigger an influx of intracellular calcium. This rise in calcium causes cPLA2α to translocate from the cytosol to the perinuclear and endoplasmic reticulum membranes, where it accesses its phospholipid substrates. By hydrolyzing these phospholipids at the sn-2 position, cPLA2α liberates arachidonic acid. The free arachidonic acid is then rapidly metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the 5-lipoxygenase (5-LO) pathway, which generates leukotrienes. These eicosanoids then act on various cell types in the airways to promote bronchoconstriction, inflammation, and mucus secretion, all hallmark features of asthma.[1] By blocking the initial step of arachidonic acid release, this compound effectively shuts down the production of a wide array of these pro-inflammatory mediators.

Data Presentation: Quantitative Efficacy of cPLA2α Inhibition

The preclinical efficacy of the cPLA2α inhibitor PF-5212372 has been demonstrated in a variety of in vitro and in vivo models of asthma. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of cPLA2α and Eicosanoid Release

| Assay | Cell Type | Stimulant | Measured Mediator(s) | IC₅₀ (nM) |

| cPLA2α Enzymatic Assay | N/A | N/A | N/A | 7 |

| Mediator Release | Human Lung Mast Cells | anti-IgE | Prostaglandin D₂ (PGD₂) | 0.29 |

| Mediator Release | Human Lung Mast Cells | anti-IgE | Cysteinyl Leukotrienes (cysLTs) | 0.45 |

| Mediator Release | Mixed Human Lung Cells | Ionomycin | Leukotriene B₄ (LTB₄) | 2.6 |

| Mediator Release | Mixed Human Lung Cells | Ionomycin | Thromboxane A₂ (TXA₂) | 2.6 |

| Mediator Release | Mixed Human Lung Cells | Ionomycin | Prostaglandin D₂ (PGD₂) | 4.0 |

| Mediator Release | Mixed Human Lung Cells | Ionomycin | Prostaglandin E₂ (PGE₂) | >301 |

| Mediator Release | Isolated Sheep Lung Mast Cells | anti-IgE | Prostaglandin D₂ (PGD₂) | 0.78 |

Data sourced from Hewson et al., 2012.

Table 2: In Vivo Efficacy in a Sheep Model of Allergic Asthma

| Endpoint | Measurement | Inhibition (%) | p-value |

| Late-Phase Bronchoconstriction | Specific Lung Resistance (sRL) | 78% | < 0.001 |

| Airway Hyper-responsiveness | Response to Carbachol Challenge | 94% | < 0.001 |

Data sourced from Hewson et al., 2012.

Table 3: Efficacy in Human Bronchial Tissue

| Model | Measurement | Inhibition (%) | p-value |

| AMP-Induced Contraction | Isometric Tension | 81% | < 0.001 |

Data sourced from Hewson et al., 2012.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

-

Cell Isolation and Purification: Human lung tissue is obtained from surgical resections. The tissue is minced and subjected to enzymatic digestion using a cocktail of enzymes such as pronase, chymopapain, collagenase, and elastase to create a single-cell suspension.[7] Mast cells are then enriched from this suspension using countercurrent centrifugation elutriation followed by affinity chromatography or magnetic-activated cell sorting (MACS) targeting the c-kit receptor (CD117).[8][9] Purified mast cells are cultured in a suitable medium, such as StemPro™-34 SFM, supplemented with stem cell factor (SCF).[10]

-

Sensitization and Stimulation: For IgE-dependent activation, cultured mast cells are sensitized overnight with human IgE (1 µg/mL).[10] The cells are then washed to remove unbound IgE and resuspended in a buffer. Stimulation is initiated by adding anti-IgE antibodies (e.g., 2 µg/mL) to cross-link the IgE bound to the FcεRI receptors on the mast cell surface.[10] The cells are incubated at 37°C for a specified period (e.g., 10-30 minutes).

-

Mediator Quantification: Following stimulation, the cell suspension is centrifuged, and the supernatant is collected. The concentrations of released mediators such as PGD₂ and cysLTs in the supernatant are quantified using specific and sensitive methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[11]

-

Cell Preparation: A single-cell suspension is prepared from human lung tissue as described above, but without the mast cell purification steps. This results in a mixed population of lung cells.

-

Stimulation: The mixed lung cells are stimulated with a calcium ionophore, such as ionomycin (e.g., 1-5 µM), which directly increases intracellular calcium levels, thereby activating cPLA2α in a receptor-independent manner.[12]

-

Eicosanoid Quantification: After a defined incubation period, the reaction is stopped, and the supernatant is collected. The levels of various eicosanoids, including LTB₄, TXA₂, PGD₂, and PGE₂, are measured using techniques like RIA, ELISA, or liquid chromatography-mass spectrometry (LC-MS/MS).[13][14]

In Vivo Sheep Model of Allergic Asthma

-

Animal Model: Adult sheep with natural hypersensitivity to Ascaris suum antigen are used.[2][15] This is a well-established large animal model that mimics many features of human asthma, including early and late-phase bronchoconstrictor responses and airway hyperresponsiveness.[5]

-

Measurement of Airway Mechanics: Specific lung resistance (sRL) and dynamic compliance (Cdyn) are measured in conscious sheep.[16][17] sRL is a measure of airflow obstruction, while Cdyn reflects the stiffness of the lungs. These measurements are typically made using a head-out body plethysmograph and an esophageal balloon catheter to measure transpulmonary pressure.

-

Antigen Challenge: After baseline measurements, the sheep are challenged with an aerosolized extract of Ascaris suum antigen.[15] Airway mechanics are monitored immediately after the challenge to assess the early-phase response and again at later time points (e.g., 6-8 hours) to measure the late-phase response.[18][19]

-

Drug Administration: The cPLA2α inhibitor (PF-5212372) or vehicle is administered via inhalation using a nebulizer connected to a face mask prior to the antigen challenge.[20]

-

Airway Hyperresponsiveness (AHR) Measurement: AHR is assessed 24 hours after the antigen challenge by performing a dose-response curve to a bronchoconstricting agent, typically carbachol.[21][22] The concentration of carbachol required to produce a certain increase in sRL (e.g., PC₄₀₀, the provocative concentration causing a 400% increase in sRL) is determined. An increase in airway responsiveness is indicated by a lower PC₄₀₀ value.

Isolated Human Bronchial Ring Assay

-

Tissue Preparation: Human bronchial tissue is obtained from lung resection surgeries. Bronchial rings of a specific diameter and length are carefully dissected from the tissue.[23][24]

-

Mounting and Equilibration: The bronchial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[25] The rings are connected to an isometric force transducer to measure changes in tension. An optimal resting tension is applied, and the tissue is allowed to equilibrate.

-

Drug Incubation and Contraction Induction: The bronchial rings are incubated with the cPLA2α inhibitor or vehicle for a specified period. Contraction is then induced by the cumulative addition of adenosine monophosphate (AMP). AMP is known to cause bronchoconstriction in asthmatics, partly through the release of mast cell mediators.[3]

-

Measurement of Contraction: The isometric tension generated by the bronchial rings in response to AMP is recorded. The inhibitory effect of the cPLA2α inhibitor is determined by comparing the contraction in its presence to that in the presence of the vehicle.

Conclusion

The preclinical data for this compound and its analogs provide a strong rationale for the continued investigation of cPLA2α inhibition as a therapeutic strategy for asthma. By targeting a key upstream enzyme in the arachidonic acid cascade, these inhibitors have demonstrated the ability to potently block the production of a broad spectrum of pro-inflammatory eicosanoids. The significant efficacy observed in in vitro assays using human cells, in a large animal model of allergic asthma, and in ex vivo human bronchial tissue highlights the potential of this therapeutic approach to translate to clinical benefit. The detailed experimental protocols provided in this guide offer a framework for the further preclinical evaluation of cPLA2α inhibitors and other novel anti-inflammatory agents for the treatment of asthma.

References

- 1. Frontiers | An Optimized Protocol for the Isolation and Functional Analysis of Human Lung Mast Cells [frontiersin.org]

- 2. mro.massey.ac.nz [mro.massey.ac.nz]

- 3. Endobronchial adenosine monophosphate challenge causes tachykinin release in the human airway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 5. This compound | C39H33Cl3N2O5S | CID 204106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pf-5212372 | C42H38ClF3N2O6S2 | CID 15949539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human lung mast cells: purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mast Cell Purification Protocols | Springer Nature Experiments [experiments.springernature.com]

- 9. Mast Cell Purification Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of eicosanoids by bioassay and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Airway hypersensitivity and remodelling induced by repeated exposure to ascaris suum antigen : an ovine model of human asthma : a thesis presented in partial fulfillment of the requirements for the degree of Master of Science in Physiology at Massey University [mro.massey.ac.nz]

- 16. Evaluation of head-out constant volume body plethysmography for measurement of specific airway resistance in conscious, sedated sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. atsjournals.org [atsjournals.org]

- 19. Discovery of this compound, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of an In Vivo Ovine Dry Powder Inhalation Model for the Evaluation of Conventional and Controlled Release Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Respiratory drive during carbachol challenge in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Separation of late bronchial responses from airway hyperresponsiveness in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. An isometric method to study respiratory smooth muscle responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]

Methodological & Application

Ecopladib Dosing in Mouse Models: Currently Available Information is Limited

Despite a comprehensive review of available scientific literature, specific quantitative data on the dosing regimen of Ecopladib in mouse models remains elusive. The primary body of research on this cytosolic phospholipase A2α (cPLA2α) inhibitor has focused on its efficacy and pharmacokinetics in rat models of inflammation.

Subsequent searches for studies specifically utilizing this compound in mouse models of arthritis, pain, and respiratory diseases have not yielded detailed experimental protocols or quantitative data regarding its administration. While the scientific literature contains numerous examples of dosing regimens for other anti-inflammatory compounds in mice, this information is not directly transferable to this compound due to differences in compound-specific pharmacokinetics and pharmacodynamics.

Understanding this compound's Mechanism of Action

This compound functions as a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. cPLA2α is responsible for the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the production of these inflammatory molecules.

Below is a simplified representation of the signaling pathway affected by this compound.

Caption: this compound inhibits cPLA2α, blocking arachidonic acid release and subsequent inflammation.

General Experimental Workflow for In Vivo Compound Testing in Mice

While specific protocols for this compound are unavailable, a general workflow for testing a novel anti-inflammatory compound in a mouse model of induced inflammation (e.g., collagen-induced arthritis) would typically follow these steps. This workflow is provided for illustrative purposes and would require adaptation for a specific compound like this compound.

Caption: General workflow for testing an anti-inflammatory compound in a mouse model.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in evaluating this compound in mouse models, the absence of publicly available dosing data necessitates the performance of initial dose-ranging studies to determine optimal efficacy and safety. Such studies would be crucial for establishing a therapeutic window and would likely involve evaluating various routes of administration (e.g., oral gavage, intraperitoneal injection) and a range of doses. Key endpoints for assessment would include clinical signs of inflammation, histopathological analysis of affected tissues, and measurement of relevant inflammatory biomarkers. Without such foundational studies, any use of this compound in mice would be exploratory.

References

Application Notes and Protocols for Studying PLA2 Signaling with Ecopladib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of arachidonic acid from membrane phospholipids, the rate-limiting step in the production of eicosanoids such as prostaglandins and leukotrienes. These lipid mediators are critically involved in a host of physiological and pathological processes, including inflammation, pain, and cancer. As an indole-based inhibitor, this compound serves as a valuable chemical tool for elucidating the intricate roles of cPLA2α in cellular signaling pathways. These application notes provide a comprehensive overview of the use of this compound in PLA2 research, including its mechanism of action, quantitative data, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound is a member of the indole inhibitor family that specifically targets the active site of cPLA2α. By inhibiting this enzyme, this compound effectively blocks the release of arachidonic acid, thereby preventing the downstream synthesis of pro-inflammatory eicosanoids. This targeted inhibition allows researchers to dissect the specific contributions of the cPLA2α pathway in various cellular and disease models.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key IC50 values, which represent the concentration of this compound required to inhibit 50% of cPLA2α activity.

| Assay Type | Species | IC50 (µM) | Reference |

| GLU Micelle Assay | Not Specified | 0.15 | [1] |

| Rat Whole Blood Assay | Rat | 0.11 | [1] |

Signaling Pathways and Experimental Workflows

To visualize the role of this compound in the cPLA2α signaling pathway and the general workflow for its application in research, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for key experiments to study PLA2 signaling using this compound.

Protocol 1: In Vitro cPLA2α Inhibition Assay (GLU Micelle Assay)

This assay measures the ability of this compound to inhibit the enzymatic activity of cPLA2α using a mixed micelle substrate containing a fluorescently labeled phospholipid.

Materials:

-

Recombinant human cPLA2α

-

1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphocholine (pyrene-PC)

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Triton X-100

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.1 mg/mL BSA

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 395 nm)

Procedure:

-

Prepare Mixed Micelles:

-

In a glass tube, mix pyrene-PC and POPC in a 1:9 molar ratio in chloroform.

-

Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

-

Resuspend the lipid film in Assay Buffer containing 10 mM Triton X-100 to a final phospholipid concentration of 1 mM.

-

Sonicate the mixture on ice until the solution is clear.

-

-

Prepare this compound Dilutions:

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 1%.

-

-

Assay Setup:

-

To each well of the 96-well plate, add:

-

50 µL of Assay Buffer (for blank) or this compound dilution.

-

25 µL of the mixed micelle solution.

-

25 µL of recombinant cPLA2α diluted in Assay Buffer.

-

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at an excitation of 340 nm and an emission of 395 nm. The increase in fluorescence corresponds to the release of the pyrene-labeled fatty acid.

-

-

Data Analysis:

-

Subtract the blank reading from all wells.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Rat Whole Blood Assay for cPLA2α Inhibition

This ex vivo assay measures the inhibitory effect of this compound on cPLA2α-mediated eicosanoid production in a physiologically relevant matrix.

Materials:

-

Freshly drawn rat whole blood (heparinized)

-

Calcium ionophore A23187

-

This compound stock solution (in DMSO)

-

RPMI 1640 medium

-

ELISA kits for Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4)

-

Centrifuge

Procedure:

-

Blood Collection:

-

Collect whole blood from rats into tubes containing heparin.

-

-

This compound Pre-incubation:

-

In a 96-well plate, add 180 µL of whole blood to each well.

-

Add 10 µL of this compound dilutions (in RPMI 1640) or vehicle (RPMI 1640 with DMSO) to the wells.

-

Incubate at 37°C for 30 minutes.

-

-

Stimulation:

-

Add 10 µL of A23187 (final concentration 10 µM) to each well to stimulate cPLA2α activity.

-

Incubate at 37°C for 60 minutes.

-

-

Plasma Separation:

-

Centrifuge the plate at 1000 x g for 10 minutes at 4°C.

-

Carefully collect the plasma supernatant.

-

-

Eicosanoid Quantification:

-

Measure the concentrations of PGE2 and LTB4 in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of PGE2 and LTB4 production for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value for the inhibition of each eicosanoid.

-

Protocol 3: Carrageenan-Induced Rat Paw Edema

This in vivo model of acute inflammation is used to assess the anti-inflammatory efficacy of this compound.

Materials:

-

Male Wistar rats (180-200 g)

-

λ-Carrageenan (1% w/v in sterile saline)

-

This compound (formulated for oral administration)

-

Plethysmometer

Procedure:

-

Animal Acclimatization:

-

Acclimatize the rats to the experimental conditions for at least one week.

-

-

This compound Administration:

-

Administer this compound or vehicle orally to the rats 1 hour before carrageenan injection.

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection (Vt).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) as Vt - V0.

-

Calculate the percent inhibition of edema for the this compound-treated group compared to the vehicle-treated group at each time point.

-

Protocol 4: Cellular Arachidonic Acid Release Assay

This cell-based assay directly measures the primary function of cPLA2α – the release of arachidonic acid from cellular membranes.

Materials:

-

Cell line of interest (e.g., A549, RAW 264.7)

-

[3H]-Arachidonic Acid

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Stimulus (e.g., ATP, calcium ionophore, TNF-α)

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Label the cells by incubating them with [3H]-Arachidonic Acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.

-

-

Wash and Pre-incubation:

-

Wash the cells three times with serum-free medium containing 0.1% BSA to remove unincorporated [3H]-Arachidonic Acid.

-

Pre-incubate the cells with this compound or vehicle in serum-free medium for 30 minutes.

-

-

Stimulation:

-

Add the desired stimulus to the wells and incubate for the appropriate time (e.g., 15-60 minutes).

-

-

Sample Collection:

-

Collect the supernatant from each well.

-

-

Measurement of Radioactivity:

-

Add scintillation cocktail to the supernatant samples and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of [3H]-Arachidonic Acid release for each this compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 value.

-

Conclusion

This compound is a powerful and specific inhibitor of cPLA2α, making it an indispensable tool for researchers investigating the roles of this enzyme in health and disease. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to explore the complexities of PLA2 signaling. By employing these methodologies, scientists can further unravel the contributions of cPLA2α to various physiological and pathophysiological processes, potentially leading to the development of novel therapeutic strategies for inflammatory and other related disorders.

References

Ecopladib: A Potent and Selective cPLA2α Inhibitor for Inflammation Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ecopladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade responsible for the release of arachidonic acid from membrane phospholipids. This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in inflammation research. It includes a summary of its in vitro and in vivo efficacy, methodologies for key experiments, and visual representations of its mechanism of action and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, and the production of lipid mediators, such as prostaglandins and leukotrienes, plays a central role in this process. Cytosolic phospholipase A2α (cPLA2α) is the rate-limiting enzyme that initiates the arachidonic acid cascade, leading to the synthesis of these pro-inflammatory molecules.[1] this compound, an indole-based compound, has been identified as a sub-micromolar inhibitor of cPLA2α, making it a valuable pharmacological tool for investigating the role of this enzyme in various inflammatory diseases.[2][3] Its selectivity for cPLA2α over other phospholipase A2 isoforms enhances its utility for targeted research.[4][5]

Data Presentation

In Vitro Efficacy of this compound

| Assay Type | Target | Substrate/System | IC50 (μM) | Reference |

| Enzyme Assay | cPLA2α | GLU micelle | 0.15 | [2] |

| Cell-based Assay | cPLA2α | Rat whole blood | 0.11 | [2] |

| Liposome Assay | cPLA2α | PAPE liposome | 73% inhibition at 37 nM | [2] |

| Enzyme Assay | sPLA2 | - | 16% inhibition at 1 µM | [2] |

| Cell-based Assay | Prostaglandin (PGF2α) Production | MC-9 cells | 0.02-0.03 | [2] |

| Cell-based Assay | Leukotriene (LTB4, LTC4/D4/E4) Production | MC-9 cells | 0.02-0.03 | [2] |

| Enzyme Assay | 12-Lipoxygenase | Arachidonic Acid | ~0.3 | [2] |

| Enzyme Assay | 15-Lipoxygenase | Arachidonic Acid | ~0.3 | [2] |

| Enzyme Assay | COX-1 | - | Inactive at 20 µM | [2] |

| Enzyme Assay | COX-2 | - | Inactive at 20 µM | [2] |

In Vivo Efficacy of this compound

| Animal Model | Effect | ED50 (mg/kg) | Route of Administration | Reference |

| Rat Carrageenan Air Pouch | Inhibition of PGE2 formation | 8 | Oral | [2][4] |

| Rat Carrageenan-Induced Paw Edema | Reduction of paw swelling | 40 | Oral | [2][4] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of cPLA2α. This prevents the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. Consequently, the downstream production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, is suppressed.

Caption: Mechanism of action of this compound in the arachidonic acid cascade.

Experimental Protocols

In Vitro Assays

1. cPLA2α Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the inhibitory activity of this compound on purified cPLA2α using a micelle-based substrate. The specific "GLU micelle assay" was reported for this compound, and this protocol is a representative example of such an assay.

Caption: General workflow for an in vitro cPLA2α enzyme inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human cPLA2α in an appropriate buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.4).

-

Prepare the substrate solution, which typically consists of a phospholipid (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC) and a detergent (e.g., Triton X-100) to form mixed micelles. A fluorescent or colorimetric substrate can be used for detection.

-

Prepare serial dilutions of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, this compound dilutions or vehicle, and the cPLA2α enzyme solution.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate micelle solution to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA to chelate Ca2+).

-

-

Detection and Analysis:

-

Measure the product formation using a suitable detection method (e.g., a spectrophotometer or fluorometer).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

2. Rat Whole Blood Assay for Prostaglandin Inhibition

This ex vivo assay measures the ability of this compound to inhibit the production of prostaglandins in a physiologically relevant matrix.

Caption: Workflow for the rat whole blood assay.

Methodology:

-

Blood Collection:

-

Collect fresh whole blood from rats into tubes containing an anticoagulant (e.g., heparin).

-

-

Assay Procedure:

-

Aliquot the whole blood into tubes.

-

Add serial dilutions of this compound or vehicle to the blood and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulate the blood with a pro-inflammatory agent such as calcium ionophore A23187 or lipopolysaccharide (LPS) to induce prostaglandin synthesis.

-

Incubate for a further period (e.g., 2-4 hours) at 37°C.

-

-

Sample Processing and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Collect the plasma and store it at -80°C until analysis.

-

Measure the concentration of a specific prostaglandin (e.g., PGF2α or PGE2) in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the percentage of inhibition and the IC50 value as described for the enzyme assay.

-

In Vivo Models

1. Rat Carrageenan-Induced Paw Edema

This is a widely used acute inflammation model to evaluate the anti-inflammatory activity of compounds.

Caption: Workflow for the rat carrageenan-induced paw edema model.

Methodology:

-

Animal Dosing:

-

Administer this compound at various doses (e.g., orally) to groups of rats. A control group should receive the vehicle.

-

-

Induction of Inflammation:

-

At a set time after dosing (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Edema:

-

Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume is calculated as the difference between the post-carrageenan and baseline measurements.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each dose group compared to the vehicle control group.

-

Determine the ED50 value, the dose that causes a 50% reduction in paw edema.

-

2. Rat Carrageenan Air Pouch Model

This model creates a localized inflammatory environment allowing for the collection of inflammatory exudate and the measurement of various inflammatory parameters.

Methodology:

-

Air Pouch Formation:

-

Inject sterile air subcutaneously into the dorsal region of rats to form an air pouch. This is typically done on day 0 and reinforced on day 3.

-

-

Induction of Inflammation:

-

On day 6, inject a 2% carrageenan solution into the air pouch to induce an inflammatory response.

-

-

Treatment and Sample Collection:

-

Administer this compound (e.g., orally) at different doses prior to or at the time of carrageenan injection.

-

At a specific time point after carrageenan injection (e.g., 4 or 24 hours), euthanize the animals and carefully collect the inflammatory exudate from the air pouch.

-

-

Analysis of Inflammatory Mediators:

-

Measure the volume of the exudate.

-

Centrifuge the exudate to separate the cells from the supernatant.

-

Perform a cell count and differential to determine the influx of inflammatory cells (e.g., neutrophils).

-

Measure the concentration of pro-inflammatory mediators, such as PGE2 and leukotrienes, in the supernatant using ELISA or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of exudate volume, cell infiltration, and mediator production for each dose group.

-

Determine the ED50 value for the inhibition of these inflammatory parameters.

-

Conclusion

This compound is a highly valuable tool compound for researchers investigating the role of cPLA2α in inflammation. Its potency and selectivity allow for the targeted dissection of the arachidonic acid pathway in various in vitro, ex vivo, and in vivo models. The protocols provided in this document offer a foundation for utilizing this compound to explore the therapeutic potential of cPLA2α inhibition in inflammatory diseases.

References

- 1. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. content.abcam.com [content.abcam.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ecopladib Administration in a Collagen-Induced Arthritis Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Ecopladib, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), in the context of a collagen-induced arthritis (CIA) model, a well-established preclinical model of rheumatoid arthritis. The following sections detail the mechanism of action, experimental protocols for in vivo studies, and representative data based on the activity of similar cPLA2α inhibitors.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes. This initiates the production of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are key drivers of the pathogenesis of RA.[1][2] this compound is an orally active inhibitor of cPLA2α, and its therapeutic potential lies in its ability to modulate these downstream inflammatory pathways.[3] Studies on cPLA2α-deficient mice have shown a marked resistance to developing CIA, highlighting the enzyme's pivotal role in arthritis development.[4][5] Furthermore, other selective cPLA2α inhibitors have demonstrated significant efficacy in reducing disease severity in CIA models, providing a strong rationale for the investigation of this compound in this context.[6][7]

Mechanism of Action: cPLA2α Signaling in Arthritis

This compound targets cPLA2α, thereby inhibiting the initial step in the arachidonic acid cascade. In the inflamed synovium, pro-inflammatory cytokines such as TNF-α and IL-1β activate cPLA2α.[4] The liberated arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (e.g., PGE2) and leukotrienes, respectively. These mediators contribute to vasodilation, increased vascular permeability, pain, and the recruitment of inflammatory cells into the joint. Furthermore, cPLA2α activity has been linked to the regulation of matrix metalloproteinases (MMPs) and other inflammatory cytokines like IL-6 and IL-8, which are involved in cartilage and bone destruction.[4][6] By inhibiting cPLA2α, this compound is expected to reduce the production of these key inflammatory effectors, thereby alleviating the clinical and pathological features of arthritis.

Experimental Protocols

The following protocols are based on established methodologies for evaluating cPLA2α inhibitors in a murine CIA model.

Collagen-Induced Arthritis (CIA) Model

A standard prophylactic CIA model can be used to assess the preventive effects of this compound.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

Primary Immunization (Day 0): Prepare an emulsion of equal volumes of CII solution and CFA. Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Prepare an emulsion of equal volumes of CII solution and IFA. Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Treatment Administration: Begin oral administration of this compound or vehicle control daily from day 20 (one day before the booster immunization) until the end of the study (e.g., day 42). A suggested dose range for this compound, based on other orally active cPLA2α inhibitors, could be 10-100 mg/kg.

-

Clinical Assessment: Monitor mice daily for the onset and severity of arthritis from day 21. Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis:

-

0 = No evidence of erythema or swelling.

-

1 = Subtle erythema or localized edema.

-

2 = Easily identified erythema and swelling.

-

3 = Severe erythema and swelling affecting the entire paw.

-